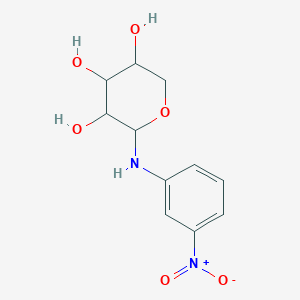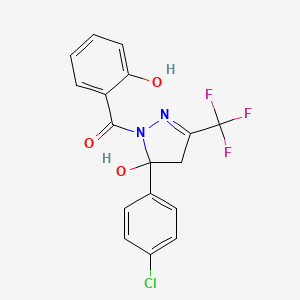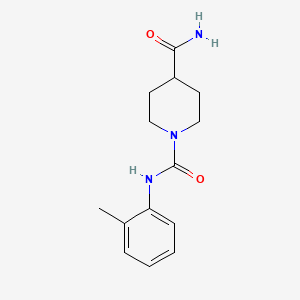![molecular formula C22H25ClF2N2O2 B4967419 N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide, also known as JNJ-1661010, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide is a selective antagonist of the dopamine D2 receptor. It has been shown to block the binding of dopamine to the D2 receptor, which leads to a decrease in dopamine signaling in the brain. This decrease in dopamine signaling is thought to be responsible for the antidepressant, anxiolytic, and analgesic effects of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide has been shown to increase levels of the neurotransmitters serotonin and norepinephrine in the brain. It has also been shown to increase the activity of certain brain regions involved in mood regulation and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide for lab experiments is its selectivity for the dopamine D2 receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide is its relatively low potency compared to other dopamine D2 receptor antagonists. This can make it more difficult to achieve the desired effects in experiments.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide. One area of interest is in the development of more potent dopamine D2 receptor antagonists based on the structure of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide. Another area of interest is in the use of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide as a tool to study the role of dopamine signaling in various physiological and pathological conditions. Finally, there is potential for N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide to be developed as a therapeutic agent for the treatment of depression, anxiety, and pain.
Méthodes De Synthèse
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide was first synthesized by scientists at Johnson & Johnson Pharmaceutical Research and Development in 2006. The synthesis method involves a series of chemical reactions starting from 2-chlorobenzaldehyde, which is converted to the intermediate 2-(difluoromethoxy)benzylamine. This intermediate is then reacted with 4-piperidinone to produce the final product, N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, psychiatry, and pain management. In particular, N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide has been shown to have potential as an antidepressant, anxiolytic, and analgesic agent.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF2N2O2/c23-18-6-2-3-7-19(18)26-21(28)10-9-16-11-13-27(14-12-16)15-17-5-1-4-8-20(17)29-22(24)25/h1-8,16,22H,9-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPUFLFSYGMXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)
![6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4967344.png)

![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967357.png)
![4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline](/img/structure/B4967366.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4967370.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)


![ethyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4967409.png)

![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)
